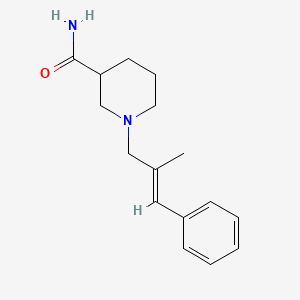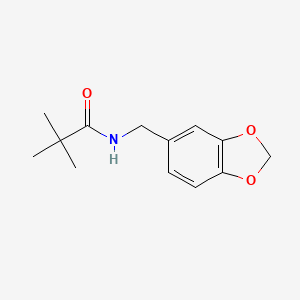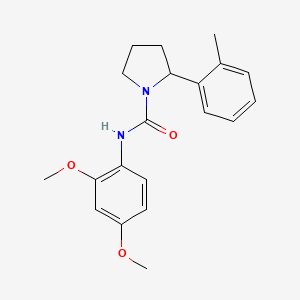
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide acts as a sigma-1 receptor agonist, meaning that it binds to the sigma-1 receptor and activates its signaling pathway. This leads to a variety of downstream effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of the endoplasmic reticulum, leading to changes in protein synthesis and folding.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling in neurons, leading to changes in synaptic transmission and plasticity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium and potassium channels. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective sigma-1 receptor agonist, making it a useful tool for studying the function of this receptor. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other sigma-1 receptor agonists. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide does have some limitations. It has a relatively short half-life, meaning that it must be administered frequently to maintain its effects. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide. One area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Another area of interest is the role of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide in the regulation of pain sensation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been shown to modulate the activity of pain-sensing neurons, suggesting that it may have potential as a novel analgesic agent. Finally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide, which could lead to the development of new drugs for a variety of conditions.
Métodos De Síntesis
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of piperidine with 2-methyl-3-phenylacryloyl chloride in the presence of a base. Another method involves the reaction of piperidine with 2-methyl-3-phenylacrylonitrile followed by hydrolysis of the resulting nitrile. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has been used in scientific research as a tool to study the function of various biological systems. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in many physiological processes including pain sensation, memory, and mood regulation. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide has also been used to study the function of the endoplasmic reticulum, a cellular organelle that is involved in protein synthesis and folding.
Propiedades
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(10-14-6-3-2-4-7-14)11-18-9-5-8-15(12-18)16(17)19/h2-4,6-7,10,15H,5,8-9,11-12H2,1H3,(H2,17,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRTWFKYKXIEGF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)